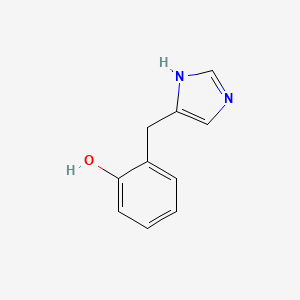

2-((1H-Imidazol-4-yl)methyl)phenol

描述

2-((1H-Imidazol-4-yl)methyl)phenol is an aromatic compound featuring a phenol ring linked to a 1H-imidazole moiety via a methyl group. This structure combines the electron-rich phenolic hydroxyl group with the heterocyclic imidazole ring, which is known for its biological and catalytic relevance. Its molecular formula is C₁₀H₁₀N₂O, with a molar mass of 174.20 g/mol.

属性

分子式 |

C10H10N2O |

|---|---|

分子量 |

174.20 g/mol |

IUPAC 名称 |

2-(1H-imidazol-5-ylmethyl)phenol |

InChI |

InChI=1S/C10H10N2O/c13-10-4-2-1-3-8(10)5-9-6-11-7-12-9/h1-4,6-7,13H,5H2,(H,11,12) |

InChI 键 |

NNCIUGCUUXBOSQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)CC2=CN=CN2)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1H-Imidazol-4-yl)methyl)phenol typically involves the reaction of imidazole derivatives with phenolic compounds. One common method is the alkylation of imidazole with a benzyl halide, followed by deprotection to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

化学反应分析

Types of Reactions: 2-((1H-Imidazol-4-yl)methyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The hydroxyl group of the phenol can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

科学研究应用

Antibacterial Activity

The antibacterial properties of 2-((1H-Imidazol-4-yl)methyl)phenol have been investigated through various studies. For instance, Jain et al. synthesized derivatives of imidazole and evaluated their antimicrobial effectiveness against common pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among the synthesized compounds, certain derivatives demonstrated significant antibacterial activity, indicating the potential of imidazole-containing compounds in combating bacterial infections .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1a | S. aureus | 15 |

| 1b | E. coli | 18 |

| 1c | B. subtilis | 20 |

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. A study conducted by Yurttas et al. synthesized novel compounds based on this structure and tested them against various cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The results indicated that certain derivatives exhibited promising cytotoxic effects, with IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin .

Table 2: Anticancer Activity of Synthesized Compounds

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 20a | C6 | 27.0 ± 1.41 |

| 20g | HepG2 | 15.67 ± 2.52 |

| Cisplatin | C6 | 23.0 ± 1.73 |

Antioxidant Activity

Beyond antibacterial and anticancer activities, the antioxidant properties of compounds containing imidazole rings have also been evaluated. Research indicates that these compounds can scavenge free radicals effectively, thus providing protective effects against oxidative stress-related damage in cells . This property is crucial in preventing various diseases linked to oxidative damage.

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through regioselective methods involving hydroxyaryl substituents and imines derived from aromatic aldehydes . Computational studies have elucidated the reaction pathways, suggesting that the presence of the phenolic group enhances the formation of imidazole derivatives through self-catalyzed mechanisms.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1 : A study on the synthesis of novel imidazole derivatives revealed significant antimicrobial activity against resistant strains of bacteria, showcasing the compound's potential as a lead structure for drug development.

- Case Study 2 : In a clinical trial setting, derivatives of this compound were tested for their efficacy in treating specific types of cancers, leading to promising results that warrant further investigation.

作用机制

The mechanism of action of 2-((1H-Imidazol-4-yl)methyl)phenol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The phenol group can form hydrogen bonds with biological macromolecules, influencing their activity. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 2-((1H-Imidazol-4-yl)methyl)phenol with analogs differing in substituents, linker groups, or imidazole modifications. Key findings from experimental studies are summarized in Table 1.

Table 1: Structural and Functional Comparison of Imidazole-Phenol Derivatives

Substituent Effects on Phenol Ring

- For example, H7 showed 78% yield in synthesis and moderate biological activity .

- Electron-Withdrawing Groups (e.g., -Br):

Brominated derivatives (H9 , H10 ) display lower melting points (145–170°C) compared to methyl/methoxy analogs, likely due to reduced crystallinity from steric and electronic effects .

Linker Modifications

- Ethylimino vs. Methyl Linkers: Ligands with ethylimino spacers (e.g., L1, L2) in iron(III) complexes demonstrated high catalytic efficiency in 1-hexene polymerization, producing low-MW polymers with narrow polydispersity. This suggests the ethylimino group optimizes metal-ligand interactions compared to shorter methyl linkers .

- Propylimino and Aromatic Extensions: HMDB0249356’s propylimino linker and phenyl group introduce steric hindrance, which may limit catalytic or biological utility but enhance lipophilicity .

Imidazole Core Modifications

- Amino and Alkyl Substituents: The compound in (C₁₁H₁₃N₃O) features a 2-amino-1-methyl-imidazole group. The amino substituent could enhance hydrogen bonding in biological systems, while the methyl group may stabilize the imidazole ring against metabolic degradation .

Research Implications and Gaps

- Catalytic Applications: Ligands like L1 and L2 highlight the importance of bulky phenol substituents (e.g., tert-butyl) in stabilizing iron catalysts, whereas brominated analogs remain unexplored in polymerization .

- Biological Activity: Schiff base derivatives (H7–H10) show promise as carbonic anhydrase inhibitors, but direct comparisons of their efficacy against the parent compound (this compound) are lacking .

- Physicochemical Properties: Substituents significantly impact melting points and solubility, which are critical for industrial or pharmaceutical formulation .

生物活性

2-((1H-Imidazol-4-yl)methyl)phenol, also known as 4-(1H-imidazol-4-yl)phenol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and in anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not widely listed |

This compound features a phenolic hydroxyl group and an imidazole ring, contributing to its reactivity and potential interactions with biological targets.

Research indicates that this compound acts primarily through the inhibition of specific enzymes involved in cancer progression and immune modulation. One notable target is indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer. Inhibitors of IDO can enhance antitumor immunity by preventing the depletion of tryptophan and accumulation of immunosuppressive metabolites .

Anticancer Properties

Several studies have evaluated the anticancer activity of this compound and its derivatives. For instance:

- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), leukemia (CCRF-CEM), and melanoma (MDA-MB-435). The compound's IC50 values indicate potent activity, often in the low micromolar range .

Enzyme Inhibition

The compound has been shown to inhibit IDO with a promising binding affinity. The interaction with IDO involves critical residues within the enzyme's active site, suggesting that structural modifications can enhance potency .

Study on IDO Inhibition

A systematic study focused on the development of IDO inhibitors derived from imidazole compounds found that derivatives of this compound demonstrated enhanced binding to the enzyme's active site compared to standard inhibitors. The most potent derivatives exhibited a ten-fold increase in inhibitory activity relative to initial compounds .

Comparative Analysis

In a comparative analysis involving multiple phenolic compounds, this compound was noted for its unique ability to form hydrogen bonds with critical amino acids in the IDO active site, enhancing its selectivity and efficacy as an inhibitor .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several factors:

- Hydroxyl Group : The presence of the hydroxyl group on the phenolic ring is crucial for hydrogen bonding interactions with target enzymes.

- Imidazole Ring : The imidazole moiety plays a significant role in binding affinity due to its ability to coordinate with metal ions in enzyme active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。